9-Bromo-1-nonanol
Description
9-Bromo-1-nonanol (CAS 55362-80-6) is a brominated primary alcohol with the molecular formula C₉H₁₉BrO and a molecular weight of 223.15 g/mol . Structurally, it features a hydroxyl group at the terminal carbon (C1) and a bromine atom at the ninth carbon (C9), making it a versatile intermediate in organic synthesis. Key physical properties include:
- Melting Point: 30–35°C
- Boiling Point: 125–126°C at 2 Torr
- Density: ~1.2 g/cm³
- Solubility: Soluble in dichloromethane, ethyl acetate, and hexane .
It is widely used in polymer chemistry (e.g., liquid crystal elastomers) , pharmaceuticals, and agrochemicals due to its dual functional groups (hydroxyl and bromide), which enable diverse reactivity. Safety data highlight its stability under recommended storage conditions (room temperature, dry, sealed) but caution against exposure to strong oxidizing agents .
Properties
IUPAC Name |
9-bromononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDOLXCPFASNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069016 | |
| Record name | 1-Nonanol, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55362-80-6 | |
| Record name | 9-Bromononanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55362-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanol, 9-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055362806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanol, 9-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonanol, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nonanol, 9-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.234 | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed nucleophilic substitution, where one hydroxyl group of 1,9-nonanediol is replaced by bromine. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Reactants | 1,9-Nonanediol (40 g, 0.25 mol), 40% HBr (60.68 g, 0.3 mol) |
| Solvent | Anhydrous toluene (350 mL) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 7.5 hours |
| Workup | Quenching with saturated NaHCO₃, extraction, washing with brine, drying (MgSO₄) |
| Purification | Column chromatography |
| Yield | 95% (52.7 g product) |
The excess HBr ensures complete conversion of the diol to the mono-brominated product. The use of toluene as a solvent facilitates azeotropic removal of water, driving the reaction to completion.
Advantages and Limitations
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Advantages : High yield, straightforward purification, and compatibility with large-scale synthesis.
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Limitations : Requires careful control of stoichiometry to avoid di-bromination. Column chromatography, while effective, may pose challenges in industrial settings due to cost and time constraints.
Alternative Synthetic Approaches
Bromination of 1-Nonanol
A less-documented route involves the direct bromination of 1-nonanol, though specifics are sparse in available literature. As described in a supplier publication, this method purportedly uses bromine in an organic solvent to introduce bromine at the terminal (9th) carbon. However, the feasibility of this approach is questionable due to:
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The lack of a leaving group at the 9th position in 1-nonanol, making direct bromination mechanistically implausible.
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Potential side reactions, such as oxidation of the alcohol or formation of alkyl bromides at the 1st position.
Comparative Analysis of Methods
Efficiency and Practicality
The HBr-mediated method remains superior due to its:
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High atom economy : Minimal waste generation compared to multi-step routes.
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Scalability : Demonstrated production of 52.7 g per batch in patent examples.
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Reproducibility : Consistent yields (>95%) across trials.
In contrast, alternative methods suffer from unclear mechanisms, lower yields, or additional purification steps.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1-nonanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form nonane using reducing agents such as lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures
Major Products
Substitution: Formation of 1-nonanol derivatives.
Oxidation: Formation of 9-bromononanoic acid.
Reduction: Formation of nonane
Scientific Research Applications
Organic Synthesis
9-Bromo-1-nonanol is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block.
- Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻) or amines (NH₂⁻), leading to the formation of alcohols or amines.
- Addition Reactions : It can undergo addition reactions due to the presence of the hydroxyl group, allowing for further functionalization.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | 9-Hydroxy-1-nonanol |
| Addition Reactions | Various derivatives |
Pharmaceutical Industry
In pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of bioactive compounds that exhibit therapeutic properties.
- Case Study: Synthesis of Fulvestrant
- Fulvestrant is a drug used in the treatment of hormone receptor-positive breast cancer. The synthesis involves using this compound as a key precursor in catalyst-controlled reactions that form essential carbon-carbon bonds. This method allows for high stereochemical control and mild reaction conditions, which are critical for pharmaceutical efficacy .
Agrochemical Production
The compound is also utilized in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it suitable for developing compounds that can enhance crop protection.
Dyestuff Manufacturing
This compound finds application in the production of dyes and pigments. Its reactive nature allows for the incorporation of various chromophores into dye structures.
Mechanism of Action
The mechanism of action of 9-Bromo-1-nonanol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. These functional groups enable the compound to act as an intermediate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions .
Comparison with Similar Compounds
9-Bromo-1-nonanol vs. 6-Chloro-1-hexanol
- Structure: this compound: C9 chain with -OH (C1) and -Br (C9). 6-Chloro-1-hexanol: C6 chain with -OH (C1) and -Cl (C6).
- Reactivity: Both undergo nucleophilic substitution (Br/Cl) and esterification (-OH). The longer alkyl chain in this compound enhances hydrophobicity, influencing polymer flexibility .
- Applications: this compound is used in liquid crystal elastomers (LCEs) to improve orientational mobility . 6-Chloro-1-hexanol is employed in thermally conductive biphenyl-type copolyesters, achieving λ values up to 0.38 W/(m·K) .
This compound vs. 9-Bromo-1-nonene
- Structure: this compound: Terminal -OH and C9-Br. 9-Bromo-1-nonene (CAS 89359-54-6): Terminal alkene (C1) and C9-Br .
- Reactivity: The hydroxyl group in this compound supports etherification (e.g., Williamson synthesis) . 9-Bromo-1-nonene’s alkene enables olefin metathesis or hydrohalogenation.
- Applications: this compound is critical in xLCEs for biomedical devices . 9-Bromo-1-nonene serves as a precursor in agrochemicals and dyestuffs .
Physical and Thermal Properties
Nucleophilic Substitution
- This compound: Bromine at C9 undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) to form C9-functionalized nonanol derivatives .
- 6-Chloro-1-hexanol: Shorter chain limits steric hindrance, favoring faster substitution but reduced thermal stability in polymers .
Esterification and Etherification
- This compound’s hydroxyl group reacts with acyl chlorides or aldehydes (e.g., 4-hydroxybenzaldehyde) to form ethers or esters, critical in LCE synthesis .
- In contrast, 10-bromodecanoic acid (CAS 17689-98-6) undergoes esterification to produce surfactants or lipid analogs .
Biological Activity
9-Bromo-1-nonanol (CAS Number: 55362-80-6) is a brominated alcohol that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its structure, characterized by a hydroxyl group and a bromine atom, positions it as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic applications, and relevant case studies.
- Molecular Formula : C₉H₁₉BrO
- Linear Formula : Br(CH₂)₉OH
- Molecular Weight : 215.16 g/mol
This compound acts primarily as an intermediate in organic synthesis. Its biological activity is influenced by its ability to participate in various chemical reactions, particularly in the formation of more complex molecules. The compound's bromine atom can engage in nucleophilic substitution reactions, while the hydroxyl group allows for hydrogen bonding and solubility in polar solvents.
Case Studies and Research Findings
-
Synthesis of Derivatives :
- A study synthesized 9-bromo-1-(methoxymethyl)nonane from this compound with a yield of 90% using DMAP as a catalyst. The resulting compound was further evaluated for its reactivity and potential applications .
- Another research focused on the polymerization of 9-bromononacrylate derived from this compound, indicating its utility in producing polymeric materials with specific properties .
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Antimicrobial Activity :
- While direct studies on this compound are scarce, related brominated compounds have shown significant antimicrobial activity against strains like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that this compound may possess similar properties due to its structural characteristics .
Synthetic Applications
This compound serves as an essential building block in organic synthesis:
- Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs), including intermediates for drugs targeting various diseases.
- Agrochemicals : The compound is employed in the development of pesticides and herbicides, enhancing agricultural productivity.
- Dyes and Pigments : It finds application in the dye industry due to its reactivity and ability to form stable compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group with bromine | Potential antimicrobial properties |
| 9-Bromo-2-methyl-2-nonene | Methyl group at the second carbon | Used in organic synthesis |
| 1-Bromo-8-nonene | Bromine at the first carbon | Intermediate in various chemical reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
